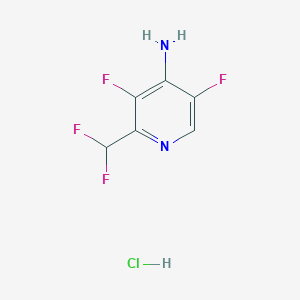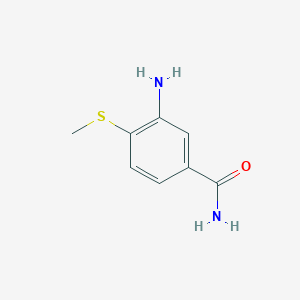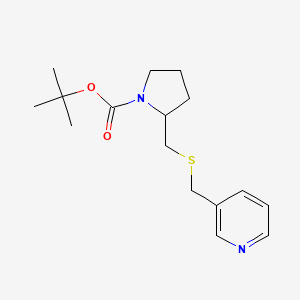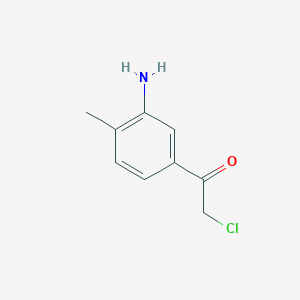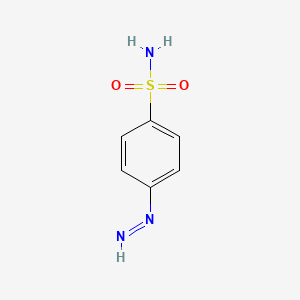
4-(Dimethylamino)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenediol, 4-(dimethylamino)- typically involves the reaction of 1,3-benzenediol with dimethylamine under specific conditions. One common method is the nucleophilic substitution reaction, where the hydroxyl group of 1,3-benzenediol is replaced by a dimethylamino group. This reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of 1,3-benzenediol, 4-(dimethylamino)- may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenediol, 4-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzenediol derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenediol, 4-(dimethylamino)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-benzenediol, 4-(dimethylamino)- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
1,3-Benzenediol, 4-(dimethylamino)- can be compared with other similar compounds, such as:
Resorcinol (1,3-benzenediol): Lacks the dimethylamino group, making it less reactive in certain chemical reactions.
Catechol (1,2-benzenediol): Has hydroxyl groups in the ortho position, leading to different chemical properties and reactivity.
Hydroquinone (1,4-benzenediol): Has hydroxyl groups in the para position, resulting in distinct chemical behavior.
The presence of the dimethylamino group in 1,3-benzenediol, 4-(dimethylamino)- imparts unique chemical properties, making it more versatile in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
4-(dimethylamino)benzene-1,3-diol |
InChI |
InChI=1S/C8H11NO2/c1-9(2)7-4-3-6(10)5-8(7)11/h3-5,10-11H,1-2H3 |
InChI-Schlüssel |
RJIIVCGAKYBJOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile](/img/structure/B13959609.png)
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)

![2-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B13959623.png)
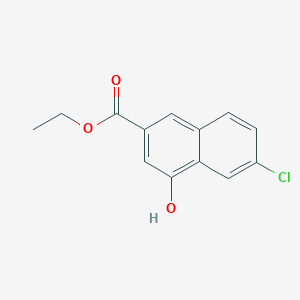
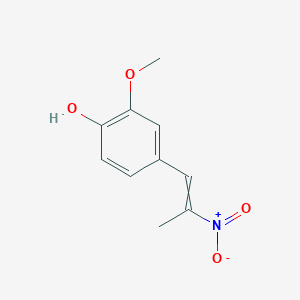

![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)
